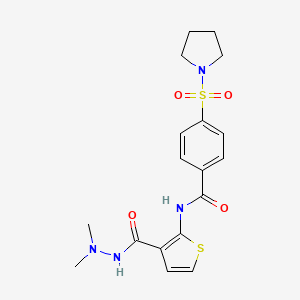

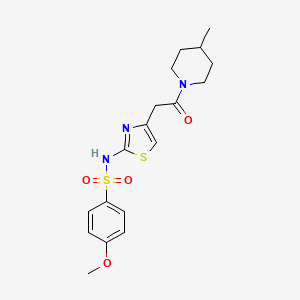

![molecular formula C23H22N4O4S B2896629 ethyl 2-(2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 955784-60-8](/img/structure/B2896629.png)

ethyl 2-(2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Indoles, on the other hand, are a type of heterocyclic aromatic organic compound. They are structurally related to benzopyrroles (Indole and its derivatives are widely distributed in the natural environment and can be produced by a variety of bacteria).

Synthesis Analysis

The synthesis of oxadiazoles involves various methods, including the cyclization of acylhydrazones, the oxidation of amidoximes, and the cyclodehydration of α-hydroxy or α-amino oximes . The synthesis of indoles is often achieved through methods such as Fischer indole synthesis, Madelung synthesis, or Bartoli indole synthesis.Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . Indoles consist of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.Chemical Reactions Analysis

Oxadiazoles can undergo a variety of chemical reactions, including annulation reactions, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “ethyl 2-(2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” would depend on its specific structure. Oxadiazoles, for example, have shown favorable oxygen balance and positive heat of formations .Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have utilized derivatives of the thiophene carboxylate structure as precursors for synthesizing new heterocycles, which have been evaluated for their anticancer activity against colon cancer cell lines. The synthesis involves condensation reactions with various reagents, leading to the formation of pyrimidine and thiazole moieties, among others. Some synthesized compounds have shown potent anticancer activity, highlighting the potential of this chemical structure in cancer therapy research (Abdel-Motaal, Asem, & Alanzy, 2020).

Heterocyclization Reactions and Synthesis of Fused Heterocyclic Systems

Another study focused on the heterocyclization reactions involving ethyl 2-diazo-tetrahydrobenzo[b]thiophene-3-carboxylate, leading to the synthesis of pyrazole, isoxazole, and pyridazine derivatives. This work highlights the compound's versatility as a building block for generating diverse heterocyclic systems with potential pharmaceutical applications (Wardaman, 2000).

Antimicrobial and Antioxidant Studies

Ethyl tetrahydrobenzo[b]thiophene carboxylates have been synthesized and tested for their antimicrobial and antioxidant activities. Some derivatives exhibited excellent antibacterial and antifungal properties, as well as significant antioxidant potential. These findings suggest the utility of these compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Anti-Rheumatic Potential

Research into the anti-rheumatic potential of ethyl tetrahydrobenzo[b]thiophene carboxylate and its metal complexes has shown significant results. In vivo models have demonstrated these compounds' effectiveness in reducing rheumatic symptoms, offering a promising avenue for developing new anti-rheumatic treatments (Sherif & Hosny, 2014).

Synthesis, Characterization, and Docking Studies

Further studies have explored the synthesis, characterization, and docking studies of various ethyl tetrahydrobenzo[b]thiophene carboxylate derivatives, assessing their antimicrobial activity. This research underscores the chemical's role in developing compounds with targeted biological activities (Spoorthy et al., 2021).

Mechanism of Action

Target of Action

Compounds with the 1,3,4-oxadiazole scaffold have been known to exhibit a wide variety of biological activities, particularly for cancer treatment . They have been found to interact with various enzymes and proteins that contribute to cancer cell proliferation .

Mode of Action

It is known that 1,3,4-oxadiazole derivatives can inhibit specific cancer biological targets, such as inhibiting telomerase activity, hdac, thymidylate synthase, and the thymidine phosphorylase enzyme . The interaction of the compound with these targets can lead to changes in the cellular processes, potentially leading to the inhibition of cancer cell proliferation .

Biochemical Pathways

It is known that 1,3,4-oxadiazole derivatives can affect various biochemical pathways related to cancer cell proliferation . These include pathways involving enzymes like telomerase, HDAC, thymidylate synthase, and thymidine phosphorylase . The inhibition of these enzymes can disrupt the normal functioning of these pathways, leading to downstream effects such as the inhibition of cancer cell proliferation .

Result of Action

It is known that 1,3,4-oxadiazole derivatives can have antiproliferative effects on cancer cells . This is likely due to the compound’s interaction with its targets and the subsequent disruption of biochemical pathways related to cancer cell proliferation .

Future Directions

properties

IUPAC Name |

ethyl 2-[[2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4S/c1-2-30-23(29)20-15-8-4-6-10-18(15)32-22(20)25-19(28)12-27-16-9-5-3-7-14(16)11-17(27)21-26-24-13-31-21/h3,5,7,9,11,13H,2,4,6,8,10,12H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYZPKLKNHHVJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C4=CC=CC=C4C=C3C5=NN=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

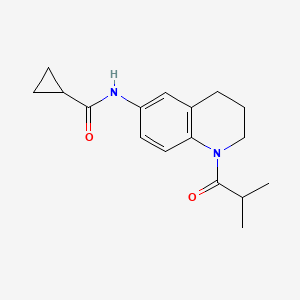

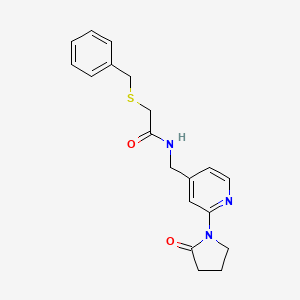

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2896547.png)

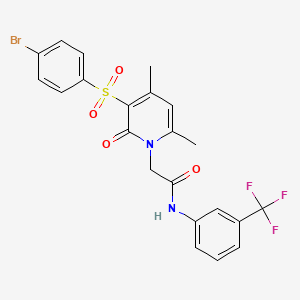

![N-(2,4-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2896557.png)

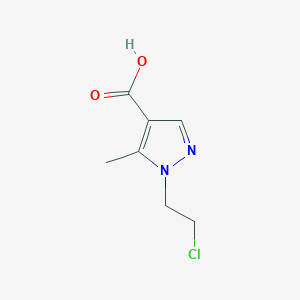

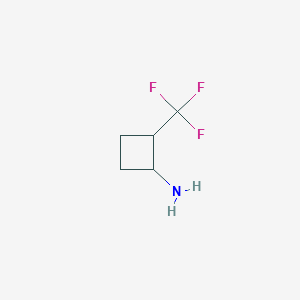

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(1-phenylethyl)azetidine-3-carboxamide](/img/structure/B2896559.png)

![7-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-benzothiophene-2-carboxylic acid](/img/structure/B2896565.png)

![3-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896566.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone](/img/structure/B2896568.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2896569.png)